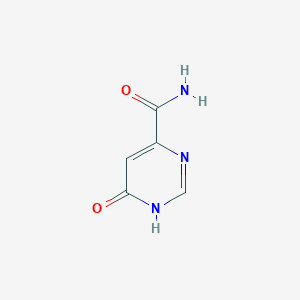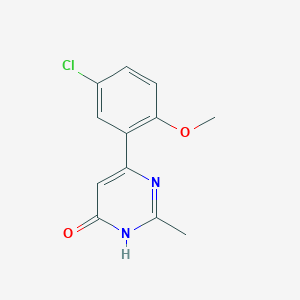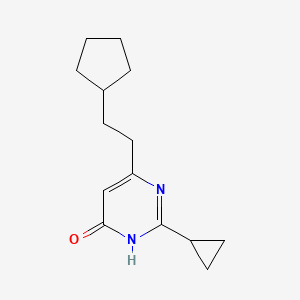
6-(2-Cyclopentylethyl)-2-cyclopropylpyrimidin-4-ol
Descripción general
Descripción
6-(2-Cyclopentylethyl)-2-cyclopropylpyrimidin-4-ol (CECP) is a cyclopropylpyrimidin-4-ol derivative that has been studied for its potential applications in science and research. CECP has been found to have a range of biochemical and physiological effects, as well as advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Antiviral Activity
6-Hydroxypyrimidines, related to the chemical structure of interest, have been studied for their potential in antiviral applications. Specifically, derivatives of 6-hydroxypyrimidines exhibited inhibitory effects against a range of viruses including herpes simplex, cytomegalovirus, and retroviruses like HIV. These compounds demonstrate pronounced activity particularly against retroviruses, suggesting their potential role in antiviral drug development (Holý et al., 2002).
Supramolecular Chemistry
Compounds structurally similar to the chemical , specifically ureidopyrimidones, have shown significant potential in supramolecular chemistry. The study highlights the high dimerization constant of ureidopyrimidones through hydrogen bonding, making them valuable in the development of supramolecular structures (Beijer et al., 1998).
Crystallography and Material Chemistry
Studies on related pyrimidin compounds, like cyprodinil, reveal their crystal structures and interactions. Understanding the crystal structures of such compounds is crucial in material chemistry for designing substances with desired physical and chemical properties (Jeon et al., 2015).
Quantum Chemical Insights and Reactivity
Research involving arylsulfonylated 2-amino-6-methylpyrimidin derivatives, which share a core structure with the compound of interest, provides insights into their structural stability and reactivity. Such studies are instrumental in the field of chemical synthesis and drug design, offering understanding of how structural changes affect the properties of the compounds (Ali et al., 2021).
Mecanismo De Acción
Target of Action
A structurally similar compound, n’-(6-aminopyridin-3-yl)-n-(2-cyclopentylethyl)-4-methyl-benzene-1,3-dicarboxamide, is known to target theVascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in the regulation of angiogenesis, vascular development, vascular permeability, and embryonic hematopoiesis .
Mode of Action
If it shares a similar mechanism with the aforementioned compound, it may interact with its target, VEGFR2, leading to changes in the receptor’s activity and downstream signaling pathways .
Biochemical Pathways
Vegfr2, a potential target, is involved in several pathways including angiogenesis, endothelial cell differentiation, and the vascular endothelial growth factor signaling pathway .
Result of Action
If it acts similarly to the structurally related compound, it may influence angiogenesis and vascular development through its interaction with VEGFR2 .
Análisis Bioquímico
Biochemical Properties
6-(2-Cyclopentylethyl)-2-cyclopropylpyrimidin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme sphingosine kinase 1 (SphK1), which is involved in the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P). This interaction influences the balance of sphingolipids within the cell, affecting cell growth, proliferation, and apoptosis . Additionally, this compound has been shown to interact with vascular endothelial growth factor receptor 2 (VEGFR2), playing a role in angiogenesis and vascular development .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with SphK1 leads to altered levels of S1P, which in turn affects the Akt/mTOR and MAPK pathways, crucial for cell survival and proliferation . Furthermore, this compound impacts gene expression by modulating transcription factors involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. It binds to SphK1, inhibiting its activity and reducing the production of S1P . This inhibition leads to decreased activation of downstream signaling pathways such as Akt/mTOR and MAPK, resulting in reduced cell proliferation and increased apoptosis. Additionally, this compound interacts with VEGFR2, inhibiting its kinase activity and thereby affecting angiogenesis and vascular permeability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under prolonged exposure to light and heat . Long-term studies have shown that this compound can lead to sustained inhibition of SphK1 activity, resulting in prolonged effects on cell proliferation and apoptosis . In vivo studies have demonstrated that the compound maintains its activity over extended periods, with minimal degradation observed .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits SphK1 activity and reduces cell proliferation without causing significant toxicity . At higher doses, toxic effects such as liver damage and immune suppression have been observed . Threshold effects have been identified, indicating that there is a specific dosage range within which this compound exerts its therapeutic effects without causing adverse reactions .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels within the cell . The compound’s interaction with SphK1 also influences the sphingolipid metabolic pathway, altering the balance of sphingosine and S1P .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys . Its localization within these tissues can influence its overall activity and function .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with SphK1 and other cytoplasmic proteins . Additionally, it can be found in the nucleus, where it may influence gene expression by interacting with nuclear receptors and transcription factors . The presence of specific targeting signals and post-translational modifications can direct this compound to specific subcellular compartments, enhancing its efficacy .
Propiedades
IUPAC Name |
4-(2-cyclopentylethyl)-2-cyclopropyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c17-13-9-12(8-5-10-3-1-2-4-10)15-14(16-13)11-6-7-11/h9-11H,1-8H2,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNSOKPNHHVNEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC2=CC(=O)NC(=N2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1493667.png)
![6-methyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B1493668.png)


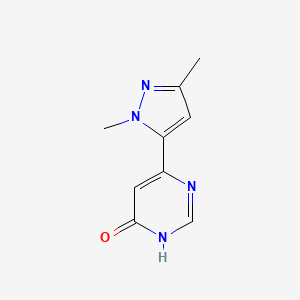
![6-methyl-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B1493673.png)
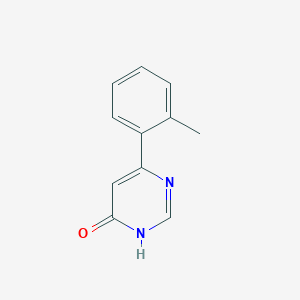
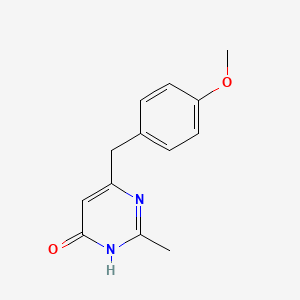
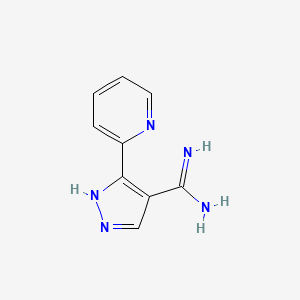
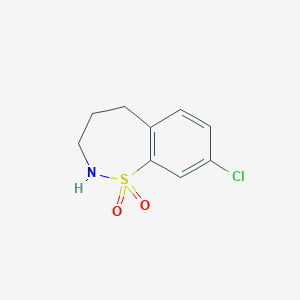

![3-[(2,4-dimethylanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B1493685.png)
